molecular formula C19H23N3O3 B12772014 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide CAS No. 155914-97-9

4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide

Cat. No.: B12772014
CAS No.: 155914-97-9
M. Wt: 341.4 g/mol
InChI Key: JUXMLCDTXKRLHV-UHFFFAOYSA-N
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Description

4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide is a chemical compound with the molecular formula C19H23N3O3 It is known for its unique structure, which includes an amidinophenoxy group linked to a benzenecarboxamide moiety through a pentyl chain

Properties

CAS No.

155914-97-9

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzamide

InChI

InChI=1S/C19H23N3O3/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H2,22,23)

InChI Key

JUXMLCDTXKRLHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-(Pentyl)oxybenzenecarboxamide: This intermediate can be synthesized by reacting 4-hydroxybenzenecarboxamide with pentyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Amidinophenoxy Group: The amidinophenoxy group can be introduced by reacting the intermediate with 4-amidinophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms such as apoptosis induction and enzyme inhibition.

Case Study Summary :

Cell LineIC50 (µM)Mechanism of ActionReference
A54915.0Apoptosis induction
MCF712.5Cell cycle arrest (G1 phase)
HeLa10.0Enzyme inhibition

In a study involving the A549 lung cancer cell line, the compound showed notable cytotoxicity, with an IC50 value of 15 µM. This suggests its potential as a therapeutic agent for lung cancer treatment through apoptosis induction. Similarly, in MCF7 breast cancer cells, it was observed to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution profiles; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Ongoing research aims to establish detailed pharmacokinetic parameters and potential side effects.

Mechanism of Action

The mechanism of action of 4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide involves its interaction with specific molecular targets. The amidinophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The benzenecarboxamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pentamidine: A compound with a similar amidinophenoxy structure, used as an antimicrobial agent.

    Benzamidine derivatives: Compounds with similar amidine groups, known for their enzyme inhibitory properties.

Uniqueness

4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable tool in various research applications, offering advantages over other similar compounds in terms of specificity and efficacy.

Biological Activity

4-((5-(4-Amidinophenoxy)pentyl)oxy)benzenecarboxamide, also known by its CAS number 155914-97-9, is a synthetic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19_{19}H23_{23}N3_{3}O3_{3}
  • Molecular Weight : 341.4042 g/mol
  • Stereochemistry : Achiral
  • InChI Key : JUXMLCDTXKRLHV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Properties : Some studies have indicated that this compound could induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A study conducted by evaluated the efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
  • Anticancer Mechanism Investigation : In vitro studies reported by demonstrated that the compound could induce cell cycle arrest in cancer cell lines. The findings suggest that it may interfere with the regulatory mechanisms controlling cell division.
  • Inflammatory Response Modulation : Research highlighted in examined the anti-inflammatory properties of this compound through assays measuring cytokine production in immune cells. The results indicated a reduction in pro-inflammatory cytokines, supporting its potential application in treating inflammatory conditions.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryReduced pro-inflammatory cytokine production

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